3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine
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Overview
Description
3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine is a complex organic compound that features an arsonophenyl group, a hydrazinylidene linkage, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine typically involves the reaction of 4-arsonophenylhydrazine with an imidazole derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine can undergo various chemical reactions, including:
Oxidation: The arsonophenyl group can be oxidized to form arsonic acids.
Reduction: The hydrazinylidene linkage can be reduced to form hydrazine derivatives.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Arsonic acids and their derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine involves its interaction with molecular targets such as enzymes and receptors. The arsonophenyl group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. The hydrazinylidene linkage allows the compound to act as a chelating agent, binding to metal ions and affecting their biological availability.
Comparison with Similar Compounds
Similar Compounds
Arsenazo III: 3,6-bis[(2-arsonophenyl)hydrazinylidene]-4,5-dioxonaphthalene-2,7-disulfonic acid.
Thorin: Disodium 3-hydroxy-4-[(2-arsonophenyl)diazenyl]naphthalene-2,7-disulfonate.
Uniqueness
3-{2-[2-(4-Arsonophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine is unique due to its imidazole ring, which imparts distinct chemical properties and reactivity compared to other arsonophenyl compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
88180-56-7 |
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Molecular Formula |
C12H14AsN5O5 |
Molecular Weight |
383.19 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2-[(4-arsonophenyl)diazenyl]-1H-imidazol-5-yl]propanoic acid |
InChI |
InChI=1S/C12H14AsN5O5/c14-10(11(19)20)5-9-6-15-12(16-9)18-17-8-3-1-7(2-4-8)13(21,22)23/h1-4,6,10H,5,14H2,(H,15,16)(H,19,20)(H2,21,22,23)/t10-/m0/s1 |
InChI Key |
JIOYLPUFOWARLQ-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1N=NC2=NC=C(N2)C[C@@H](C(=O)O)N)[As](=O)(O)O |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NC=C(N2)CC(C(=O)O)N)[As](=O)(O)O |
Origin of Product |
United States |
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